5-Ethyl-4,6-dimethoxypyrimidin-2-amine

Lipophilicity XLogP3 Physicochemical Comparison

5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS 138915-47-6) is a trisubstituted pyrimidine scaffold bearing an ethyl group at C5 and methoxy groups at C4 and C6, respectively. This substitution pattern places it within the broader 2-aminopyrimidine family, yet simultaneously confers a distinct physicochemical profile not replicated by simpler mono- or disubstituted analogs.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13094227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4,6-dimethoxypyrimidin-2-amine
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(N=C1OC)N)OC
InChIInChI=1S/C8H13N3O2/c1-4-5-6(12-2)10-8(9)11-7(5)13-3/h4H2,1-3H3,(H2,9,10,11)
InChIKeyWJUMOAPVZYHKEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-4,6-dimethoxypyrimidin-2-amine: Chemical Identity and In-Class Positioning for Sourcing Decisions


5-Ethyl-4,6-dimethoxypyrimidin-2-amine (CAS 138915-47-6) is a trisubstituted pyrimidine scaffold bearing an ethyl group at C5 and methoxy groups at C4 and C6, respectively [1]. This substitution pattern places it within the broader 2-aminopyrimidine family, yet simultaneously confers a distinct physicochemical profile not replicated by simpler mono- or disubstituted analogs. The compound is primarily employed as a synthetic building block in medicinal chemistry and agrochemical research, where its unique combination of lipophilicity and hydrogen-bonding capacity dictates its utility over other pyrimidine derivatives .

Why 5-Ethyl-4,6-dimethoxypyrimidin-2-amine Cannot Be Directly Replaced by Common In-Class Analogs


Generic substitution fails because the ethyl at C5 and the pair of methoxy groups at C4/C6 multiplicatively affect key molecular properties that control reactivity and biological compatibility. Removing the ethyl group (e.g., using 4,6-dimethoxypyrimidin-2-amine) lowers lipophilicity, while removing the methoxy groups (e.g., using 5-ethylpyrimidin-2-amine) sharply reduces hydrogen-bond acceptor capacity and polar surface area [1]. These differences alter solubility, membrane permeability, and the compound's capacity to form key interactions with biological targets or to participate in downstream synthetic transformations . The evidence below quantifies these differentiating parameters.

5-Ethyl-4,6-dimethoxypyrimidin-2-amine: Head-to-Head Physicochemical and Synthetic Differentiation Data


Enhanced Lipophilicity Versus the Des-ethyl and Des-methoxy In-Class Analogs

The target compound displays an XLogP3 of 1.3, which is substantially higher than that of both 4,6-dimethoxypyrimidin-2-amine (XLogP3 = 0.5) and 5-ethylpyrimidin-2-amine (XLogP3 = 0.65) [1][2]. This 0.65–0.8 log unit increase indicates a clear shift toward greater lipophilicity, predicting improved passive membrane permeability relative to either comparator scaffold.

Lipophilicity XLogP3 Physicochemical Comparison

Differentiated Hydrogen-Bond Acceptor Capacity Versus 5-Ethylpyrimidine-2-amine

The target compound possesses 5 hydrogen-bond acceptor atoms (2 methoxy oxygens, 2 heterocyclic nitrogens, 1 amino nitrogen) and a topological polar surface area (TPSA) of 70.3 Ų. In contrast, 5-ethylpyrimidin-2-amine has only 2 hydrogen-bond acceptors and a TPSA of 51.8 Ų [1]. The 18.5 Ų increase in TPSA and the additional three H-bond acceptor sites equip the target for stronger, multi-point interactions with polar active sites, an advantage missing from the simpler analog.

Hydrogen Bonding Polar Surface Area TPSA

Synthetic Utility as a Direct Precursor to Sulfanilamidopyrimidine Antimicrobials

The 2-amino group of 5-ethyl-4,6-dimethoxypyrimidin-2-amine acts as a nucleophile to form sulfanilic acid-(5-ethyl-4,6-dimethoxy-pyrimidin-2-ylamide), a representative of the established sulfanilamidopyrimidine class that exhibits chemotherapeutic activity [1]. This reactivity is enabled by the electron-donating methoxy groups that stabilize the pyrimidine ring during coupling, making this compound a specific building block for preparing that class of antimicrobial agents.

Synthetic Intermediate Sulfanilamidopyrimidine Antimicrobial

5-Ethyl-4,6-dimethoxypyrimidin-2-amine: High-Value Application Scenarios Based on Differentiation Evidence


Design of Lipophilic, Membrane-Permeable Chemical Probes for Intracellular Targets

When passive membrane permeability is critical for target engagement, the elevated XLogP3 of 5-ethyl-4,6-dimethoxypyrimidin-2-amine (1.3) makes it a superior scaffold over 4,6-dimethoxypyrimidin-2-amine (XLogP3 0.5) or 5-ethylpyrimidin-2-amine (XLogP3 0.65) [1]. Its balanced lipophilicity and maintained polar surface area suit programs requiring penetration of lipid bilayers without completely sacrificing aqueous solubility.

Synthesis of Sulfanilamidopyrimidine Derivative Libraries

The compound serves as a direct nucleophilic building block for generating sulfanilamidopyrimidine congeners, as demonstrated by its coupling with sulfanilic acid to form the corresponding sulfanilamide [2]. This utility is specific to pyrimidines bearing a free 2-amino group and electron-donating substituents to activate the ring, a combination uniquely satisfied by this compound among its close analogs.

Agrochemical Intermediate Development for Sulfonylurea Herbicides

The 4,6-dimethoxypyrimidin-2-amine core is a known substructure in sulfonylurea herbicides such as pyrazosulfuron-ethyl [3]. The C5-ethyl variant can serve as a tool to modulate physicochemical properties during lead optimization, offering an alternative to the standard 4,6-dimethoxy framework when increased lipophilicity is desired to improve foliar uptake or soil mobility in herbicidal candidates.

Medicinal Chemistry Tuning of Hydrogen-Bond Networks in Kinase Inhibitor Design

With 5 hydrogen-bond acceptors and a TPSA of 70.3 Ų, this compound provides a distinct H-bond interaction profile compared to the simpler 5-ethylpyrimidin-2-amine (2 acceptors, 51.8 Ų TPSA) . Medicinal chemists synthesizing ATP-competitive kinase inhibitors can exploit this richer hydrogen-bonding landscape to improve hinge-region binding or to introduce additional anchoring interactions not possible with the simpler aminopyrimidine core.

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